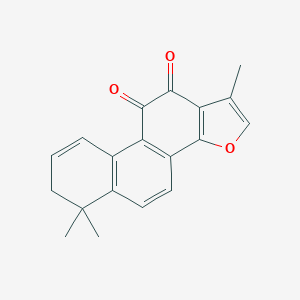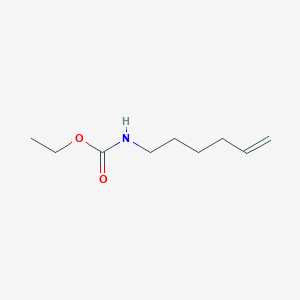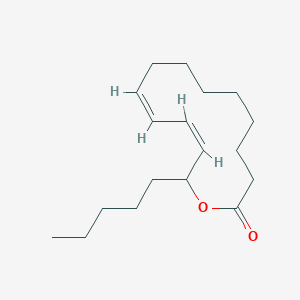
9,11-Octadecadien-13-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Octadecadien-13-olide, commonly known as ODL, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of ODL is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. In cancer cells, ODL induces apoptosis by activating the caspase pathway. In the brain, ODL reduces oxidative stress and inflammation by activating the Nrf2 pathway. In the immune system, ODL regulates the immune response by activating the NF-κB pathway.
Effets Biochimiques Et Physiologiques
ODL has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, ODL induces apoptosis and inhibits cell proliferation. In the brain, ODL reduces oxidative stress and inflammation and improves cognitive function. In the immune system, ODL regulates the immune response and enhances immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ODL in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, ODL has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using ODL in lab experiments is its limited availability, as it is only found in certain plant species.
Orientations Futures
There are several future directions for ODL research, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of ODL and to identify potential drug targets. Furthermore, the development of novel synthesis methods for ODL could increase its availability and facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, ODL is a natural compound with potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. Its mechanism of action involves the activation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using ODL in lab experiments, further research is needed to fully understand its potential and to develop novel therapeutic applications.
Méthodes De Synthèse
ODL can be synthesized using various methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce ODL. Isolation from natural sources involves extracting ODL from plants that naturally produce it. Enzymatic synthesis involves using enzymes to catalyze the production of ODL from precursor molecules.
Applications De Recherche Scientifique
ODL has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, ODL has been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. In neuroscience, ODL has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, ODL has been shown to have immunomodulatory effects by regulating the immune response.
Propriétés
Numéro CAS |
124916-99-0 |
|---|---|
Nom du produit |
9,11-Octadecadien-13-olide |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12- |
Clé InChI |
HTERFNUMHPQMKV-YUKZMVOFSA-N |
SMILES isomérique |
CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
SMILES canonique |
CCCCCC1C=CC=CCCCCCCCC(=O)O1 |
Synonymes |
9,11-octadecadien-13-olide 9,11-ODDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



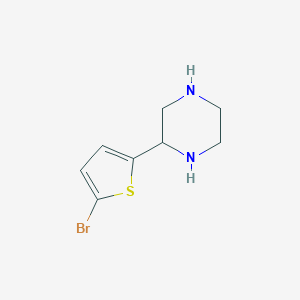
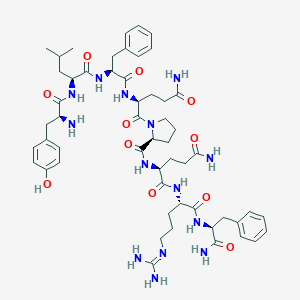
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

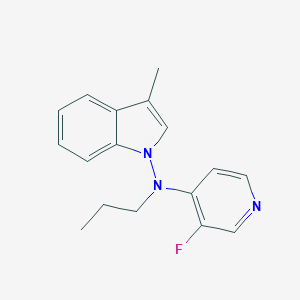



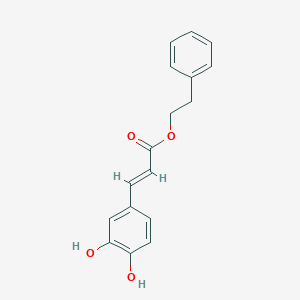
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

